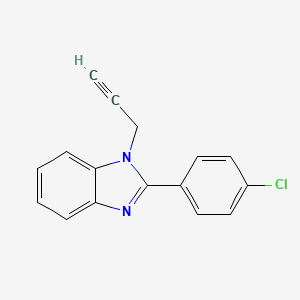![molecular formula C22H17ClN4O3S B11410871 5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide](/img/structure/B11410871.png)
5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with chloro, ethylsulfanyl, and carboxamide groups, as well as a benzofuran moiety linked to a phenylcarbamoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chloro and Ethylsulfanyl Groups: These groups can be introduced via substitution reactions using suitable reagents.
Attachment of the Benzofuran Moiety: This step involves the coupling of the benzofuran ring with the pyrimidine core.
Formation of the Phenylcarbamoyl Group: This can be achieved through the reaction of the intermediate with phenyl isocyanate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide: Similar structure but lacks the benzofuran and phenylcarbamoyl groups.
5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide: Similar structure with a methylsulfanyl group instead of ethylsulfanyl.
2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide: Lacks the chloro group.
Uniqueness
The presence of both the benzofuran and phenylcarbamoyl groups in 5-chloro-2-(ethylsulfanyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide makes it unique compared to other similar compounds. These groups may confer specific biological activities and enhance its potential as a therapeutic agent.
Properties
Molecular Formula |
C22H17ClN4O3S |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H17ClN4O3S/c1-2-31-22-24-12-15(23)18(27-22)20(28)26-17-14-10-6-7-11-16(14)30-19(17)21(29)25-13-8-4-3-5-9-13/h3-12H,2H2,1H3,(H,25,29)(H,26,28) |
InChI Key |
MOVFVODWZOFYPP-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410794.png)

![5-chloro-N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(propylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11410799.png)
![1-(2-ethylphenyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11410813.png)
![2-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methoxypropyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11410816.png)
![7-chloro-2-(4-(methylthio)phenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B11410819.png)
![6-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410824.png)
![N-[2-(1-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)ethyl]cyclohexanecarboxamide](/img/structure/B11410831.png)
![1H-1,3-Benzimidazole, 2-(methoxymethyl)-1-[3-(3-methylphenoxy)propyl]-](/img/structure/B11410832.png)
![N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410837.png)
![Diethyl {5-[(2-chlorobenzyl)amino]-2-(furan-2-yl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11410840.png)
![1-(2-ethylphenyl)-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11410847.png)
![4-(4-ethoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410851.png)
![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}acetamide](/img/structure/B11410859.png)
